molecular formula C14H17N3O2 B1424418 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid CAS No. 1206970-25-3

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

Cat. No. B1424418
CAS RN: 1206970-25-3
M. Wt: 259.3 g/mol
InChI Key: VFHSCQAJPJMUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzoic acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzoic acid is represented by the formula (CH3)2NC6H4CO2H . The molecular weight is 165.19 .


Physical And Chemical Properties Analysis

4-(Dimethylamino)benzoic acid is a powder and chunks in form . It has a melting point of 241-243 °C (dec.) (lit.) .

Scientific Research Applications

Medicine: Photodynamic Therapy Agent

This compound has potential applications in medicine, particularly as a photodynamic therapy (PDT) agent. PDT involves the use of photosensitizing chemical substances, which, when exposed to a specific wavelength of light, produce a form of oxygen that kills nearby cells . Given its structural properties, this compound could be investigated for its efficacy in absorbing light and producing reactive oxygen species to target cancerous cells.

Biotechnology: Cell Encapsulation

In biotechnology, this compound could be used in cell encapsulation techniques. Cell encapsulation is a process where cells are coated with a semi-permeable barrier, allowing for controlled drug release or protection of the cells from the immune system . The compound’s properties may be conducive to forming the polymer matrix that encapsulates the cells.

Agriculture: UV Protection for Crops

The compound’s potential to absorb UV light suggests it could be applied in agriculture to protect crops from harmful UV radiation. This could be particularly useful for crops grown at high altitudes or in regions with depleted ozone layers .

Material Science: Polymer Additive

In material science, this compound could serve as an additive in polymers to enhance their properties. For example, it could be incorporated into plastics to improve their resistance to degradation by UV light or to change the material’s refractive index for specific optical applications .

Environmental Science: UV Filter in Environmental Monitoring

Given its ability to absorb UV light, this compound could be used in environmental science as a UV filter in monitoring devices. These devices could measure the intensity of UV radiation in various environments, helping to assess the impact of UV light on ecosystems .

Analytical Chemistry: Chromatography

In analytical chemistry, the compound could be used in chromatography as a standard for calibrating equipment or as a reagent to help identify and quantify other substances. Its unique structure could provide specific interactions with analytes, aiding in their separation and analysis .

Safety And Hazards

4-(Dimethylamino)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16(2)7-8-17-10-13(9-15-17)11-3-5-12(6-4-11)14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHSCQAJPJMUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191390
Record name 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

CAS RN

1206970-25-3
Record name 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.